MK-2894
Overview
Description
MK-2894 is a potent, selective, orally active, and high-affinity antagonist of the E prostanoid receptor 4 (EP4 receptor). It has a high binding affinity with a Ki value of 0.56 nM and an IC50 value of 2.5 nM . This compound is primarily used in scientific research for its anti-inflammatory properties, particularly in animal models of pain and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-2894 involves multiple steps, starting with the preparation of key intermediatesThe final product is obtained through a series of reactions, including amide bond formation and cyclization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions and efficient purification methods to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
MK-2894 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .
Scientific Research Applications
MK-2894 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of EP4 receptor antagonists.
Biology: Investigated for its role in modulating inflammatory responses and pain pathways.
Medicine: Potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.
Industry: Used in the development of new anti-inflammatory drugs and as a tool in pharmacological research
Mechanism of Action
MK-2894 exerts its effects by selectively binding to the EP4 receptor, a subtype of the prostaglandin E2 receptor. This binding inhibits the receptor’s activity, leading to a reduction in the production of cyclic adenosine monophosphate (cAMP). This, in turn, modulates inflammatory responses and reduces pain .
Comparison with Similar Compounds
Similar Compounds
EP4 receptor antagonists: Other compounds in this category include grapiprant and CJ-023,423.
Nonsteroidal anti-inflammatory drugs (NSAIDs): Such as ibuprofen and naproxen
Uniqueness
MK-2894 is unique due to its high selectivity and potency as an EP4 receptor antagonist. It offers a safer alternative to traditional NSAIDs and coxibs, with a favorable pharmacokinetic profile and reduced gastrointestinal side effects .
Biological Activity
MK-2894, also known as sodium salt of 4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate, is a potent and selective second-generation antagonist of the E-prostanoid receptor subtype EP4. This compound has garnered attention for its potential therapeutic applications in inflammatory conditions and cancer due to its favorable pharmacokinetic profile and biological activity.
Property | Value |
---|---|
CAS Number | 1006036-88-9 |
Molecular Formula | C25H21F3NNaO3S |
Molecular Weight | 495.489 g/mol |
IC50 Value | Potent against EP4 receptors |
Biological Activity
This compound exhibits significant anti-inflammatory activity across various preclinical models. Its mechanism primarily involves the inhibition of EP4 receptor signaling, which is known to suppress immune responses. This dual role of enhancing immune activation while reducing inflammation positions this compound as a promising candidate for treating conditions like arthritis and cancer.
Key Findings from Research
- Anti-inflammatory Effects : this compound has demonstrated potent anti-inflammatory effects in animal models, outperforming traditional NSAIDs like indomethacin in terms of gastrointestinal tolerability .
- Pharmacokinetics : Studies indicate that this compound has favorable pharmacokinetic properties, allowing for effective dosing regimens in preclinical species .
- Immune Modulation : The compound enhances the activation of CD8+ T cells and monocytes in vitro, suggesting its potential utility in cancer immunotherapy by promoting lymphocyte infiltration in tumor microenvironments .
In Vivo Studies
Research has shown that this compound can significantly reduce disease burden in various tumor models. For instance:
- Colorectal Cancer Model : In the adenomatous polyposis coli (APC) min+/− model, this compound treatment led to increased lymphocyte infiltration and reduced tumor size compared to controls .
- Syngeneic Allograft Experiments : Mice treated with this compound showed enhanced antitumor immunity compared to those receiving standard treatments, indicating its potential as a novel therapeutic agent .
Comparative Analysis with Other EP Antagonists
The following table summarizes the biological activity of this compound compared to other known EP antagonists:
Properties
IUPAC Name |
4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3NO3S/c1-14-20(13-16-3-7-19(8-4-16)25(26,27)28)21(15(2)33-14)22(30)29-24(11-12-24)18-9-5-17(6-10-18)23(31)32/h3-10H,11-13H2,1-2H3,(H,29,30)(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZQFVRFJCGDKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)C(=O)NC2(CC2)C3=CC=C(C=C3)C(=O)O)CC4=CC=C(C=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648063 | |
Record name | 4-{1-[(2,5-Dimethyl-4-{[4-(trifluoromethyl)phenyl]methyl}thiophene-3-carbonyl)amino]cyclopropyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006036-87-8 | |
Record name | 4-{1-[(2,5-Dimethyl-4-{[4-(trifluoromethyl)phenyl]methyl}thiophene-3-carbonyl)amino]cyclopropyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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